![molecular formula C14H8N2O B3921520 indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921520.png)

indeno[1,2,3-de]phthalazin-3(2H)-one

Vue d'ensemble

Description

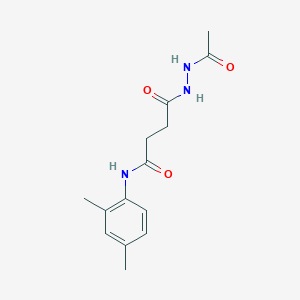

Indeno[1,2,3-de]phthalazin-3(2H)-one is a type of polycyclic fused amidine . It’s a structurally complex compound that has been used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is complex due to its polycyclic nature. It’s a structurally fused active system that has notable applications in various fields of chemistry .Applications De Recherche Scientifique

Synthesis Methods

- One-Pot, Three-Component Synthesis : Indeno[1,2,3-de]phthalazin-3(2H)-one derivatives have been synthesized through a one-pot, three-component condensation reaction. This method is highlighted for its simplicity, efficiency, and short reaction times, providing excellent yields under solvent-free conditions (Sayyafi et al., 2008).

- Microwave-Assisted Synthesis : A rapid and green synthesis method using microwave irradiation and Montmorillonite K-10 catalyst has been developed. This approach offers advantages like high yields, shorter reaction time, and environmentally friendly conditions (Reddy et al., 2012).

- Ultrasound-Promoted Synthesis : A catalyst-free method using ultrasonic irradiation at room temperature has been described. This method successfully applied a broad range of aldehydes, achieving good to excellent yields without byproducts (Shekouhy & Hasaninejad, 2012).

Potential Biological Activity

- Anti-Inflammatory Properties : Research has been conducted on the design of planar polycyclic compounds, including this compound, as inhibitors of kinases involved in the pro-inflammatory cascade. These compounds have been identified as potential hits for anti-inflammatory drug design (Bondar et al., 2016).

Advancements in Catalysis

- Green and Recyclable Catalysts : Studies have focused on using environmentally friendly catalysts like sulfuric acid-modified polyethylene glycol and silica sulfuric acid for the synthesis of this compound derivatives. These catalysts are noted for their reusability and minimal environmental impact (Hasaninejed et al., 2012)

Mécanisme D'action

Target of Action

The compound is part of a larger class of polycyclic fused amidines, which have been synthesized for various biochemical applications

Mode of Action

It’s known that the compound can be synthesized through a palladium-catalyzed tandem reaction , but the specifics of its interaction with molecular targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound is part of a larger group of polycyclic fused amidines, which have been used in various chemical reactions . More research is needed to elucidate the specific pathways and downstream effects.

Result of Action

Some related compounds have shown inhibitory activity against SARS-CoV-2 3CL protease , suggesting potential antiviral applications.

Propriétés

IUPAC Name |

2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-14-11-7-3-6-9-8-4-1-2-5-10(8)13(12(9)11)15-16-14/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVRZIDOALZALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3921443.png)

![2-[2-(Dimethylamino)ethyl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol;hydrochloride](/img/structure/B3921465.png)

![(6Z)-5-IMINO-6-[(4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B3921472.png)

![5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B3921475.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-(2-methylphenyl)urea](/img/structure/B3921484.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3921489.png)

![2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3921494.png)

![5-imino-2-isopropyl-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921504.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(2-methoxyphenoxy)-1-methylethyl]acetamide](/img/structure/B3921506.png)

![N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine](/img/structure/B3921516.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3921543.png)